molecular formula C22H30F3NO3 B4306951 4-tert-butylcyclohexyl 5-oxo-5-{[3-(trifluoromethyl)phenyl]amino}pentanoate

4-tert-butylcyclohexyl 5-oxo-5-{[3-(trifluoromethyl)phenyl]amino}pentanoate

Cat. No. B4306951
M. Wt: 413.5 g/mol
InChI Key: QGFXFRVTOROZGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butylcyclohexyl 5-oxo-5-{[3-(trifluoromethyl)phenyl]amino}pentanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TBCO or TBCO-5, and it is a derivative of cyclohexylpentanoic acid. TBCO-5 is a white powder that is soluble in organic solvents, and it has a molecular weight of 461.56 g/mol.

Mechanism of Action

The mechanism of action of TBCO-5 involves its ability to bind to and inhibit the activity of certain enzymes, such as FAAH and MAGL. This inhibition leads to an increase in the levels of endocannabinoids, which are lipid signaling molecules that play a role in various physiological processes, including pain sensation, mood regulation, and appetite.
Biochemical and Physiological Effects
The biochemical and physiological effects of TBCO-5 are largely dependent on its mechanism of action. By inhibiting the activity of FAAH and MAGL, TBCO-5 can increase the levels of endocannabinoids, which can lead to various effects, including pain relief, anti-inflammatory effects, and potential anti-cancer effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of TBCO-5 for lab experiments is its ability to inhibit the activity of FAAH and MAGL in a selective manner, without affecting other enzymes or receptors. This selectivity can allow for more precise studies of the endocannabinoid system and its role in various physiological processes. However, one of the limitations of TBCO-5 is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of TBCO-5, including:
1. Further investigation of its potential as a drug delivery system, including studies of its ability to encapsulate and release different types of drugs.
2. Exploration of its potential as a therapeutic agent for various diseases, including pain, inflammation, and cancer.
3. Investigation of its effects on other enzymes and receptors in the endocannabinoid system, as well as other signaling pathways.
4. Development of new synthesis methods for TBCO-5 that can improve its yield and purity.
5. Exploration of its potential applications in materials science and catalysis, including studies of its ability to act as a chiral auxiliary or as a ligand for metal catalysts.
In conclusion, TBCO-5 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to selectively inhibit the activity of certain enzymes in the endocannabinoid system has led to its investigation as a potential therapeutic agent for various diseases, as well as its potential as a drug delivery system. Further studies of TBCO-5 are warranted to fully explore its potential applications and mechanisms of action.

Scientific Research Applications

TBCO-5 has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, TBCO-5 has been investigated for its ability to inhibit the activity of certain enzymes, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are involved in the regulation of endocannabinoid signaling. TBCO-5 has also been studied for its potential as a drug delivery system, as it can be used to encapsulate and release drugs in a controlled manner.

properties

IUPAC Name

(4-tert-butylcyclohexyl) 5-oxo-5-[3-(trifluoromethyl)anilino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30F3NO3/c1-21(2,3)15-10-12-18(13-11-15)29-20(28)9-5-8-19(27)26-17-7-4-6-16(14-17)22(23,24)25/h4,6-7,14-15,18H,5,8-13H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFXFRVTOROZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)OC(=O)CCCC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butylcyclohexyl 5-oxo-5-{[3-(trifluoromethyl)phenyl]amino}pentanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-tert-butylcyclohexyl 5-oxo-5-{[3-(trifluoromethyl)phenyl]amino}pentanoate
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4-tert-butylcyclohexyl 5-oxo-5-{[3-(trifluoromethyl)phenyl]amino}pentanoate
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4-tert-butylcyclohexyl 5-oxo-5-{[3-(trifluoromethyl)phenyl]amino}pentanoate
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